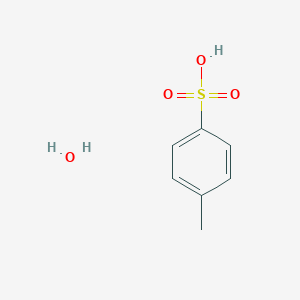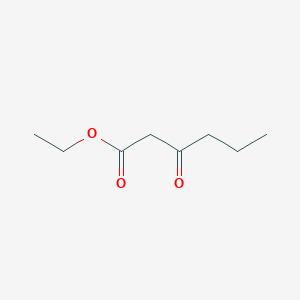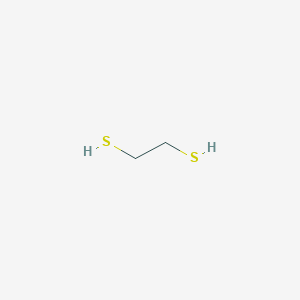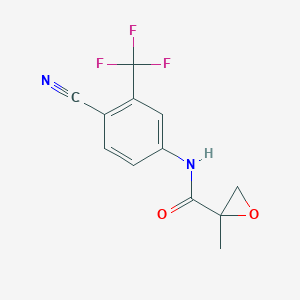
N-(4-氰基-3-(三氟甲基)苯基)-2-甲基环氧乙烷-2-甲酰胺
概述
描述
N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide, also known as S-Trityl-L-cysteine (STLC), is an amino acid derivative that has been used in various scientific research applications. STLC is a powerful antioxidant and is known to have a variety of biochemical and physiological effects on the body. It has been studied extensively in the laboratory and has been found to possess a wide array of potential applications. We will also discuss the advantages and limitations for lab experiments, and list potential future directions for research.
科学研究应用
烟草和癌症研究的生物标志物
Hecht (2002) 讨论了测量人类尿液致癌物代谢物作为获取有关烟草和癌症的关键信息的实用方法。这包括苯代谢物、羟基菲和亚硝胺等致癌物。此类生物标志物对于研究烟草制品、减少危害的策略以及评估环境烟草烟雾对人体致癌物的暴露至关重要 (Hecht, 2002).
来自蓝藻的抗菌化合物
Swain、Paidesetty 和 Padhy (2017) 综述了蓝藻化合物对耐多药细菌、真菌和结核分枝杆菌的抗菌活性。他们强调了蓝藻化合物的化学多样性和潜在的药用应用,强调需要进一步研究以评估它们作为抗菌剂的有效性 (Swain, Paidesetty, & Padhy, 2017).
超分子化学应用
Cantekin、de Greef 和 Palmans (2012) 讨论了苯-1,3,5-三甲酰胺 (BTA) 在纳米技术、聚合物加工和生物医学应用中的超分子化学中的重要性。BTA 的简单结构、可及性和对其自组装行为的详细了解使其能够在广泛的科学学科中使用 (Cantekin, de Greef, & Palmans, 2012).
抗癌剂
De、Baltas 和 Bedos-Belval (2011) 对肉桂酸衍生物作为抗癌剂进行了广泛的综述,强调了肉桂酸在医药研究中作为开发传统和合成抗肿瘤剂的化学多功能性和潜力。这篇综述强调了肉桂酸衍生物在抗癌研究中尚未开发的潜力及其在药物化学中的重要性 (De, Baltas, & Bedos-Belval, 2011).
作用机制
Target of Action
A structurally similar compound, s-23, has been identified as a full agonist of the androgen receptor .
Mode of Action
Based on the information about the similar compound s-23, it can be inferred that it might interact with its target receptor and induce changes that lead to its pharmacological effects .
属性
IUPAC Name |
N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-11(6-19-11)10(18)17-8-3-2-7(5-16)9(4-8)12(13,14)15/h2-4H,6H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUQTWDUTIAAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CO1)C(=O)NC2=CC(=C(C=C2)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436169 | |
| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide | |
CAS RN |
90357-51-0 | |
| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyl-2-oxiranecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90357-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-Cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60436169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[4-cyano-3-(trifluoromethyl)phenyl]-2-methyloxirane-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.494 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Q & A
Q1: What are the key structural features of N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide and how do they contribute to its intermolecular interactions?
A1: N-(4-cyano-3-(trifluoromethyl)phenyl)-2-methyloxirane-2-carboxamide exhibits specific structural elements that influence its interactions. The molecule contains an oxirane (epoxide) ring, a carboxamide group, and a substituted phenyl ring. The oxygen atoms in the carboxamide and oxirane functionalities act as hydrogen bond acceptors. [] Specifically, these oxygen atoms engage in hydrogen bonding interactions with both the N-H group and the C-H groups of neighboring molecules within the crystal structure. [] These interactions contribute to the packing arrangement and potentially influence the compound's physical properties, such as melting point and solubility.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

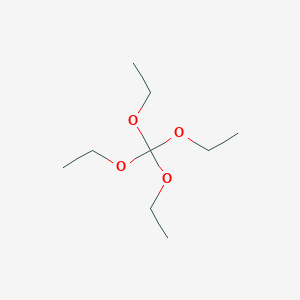
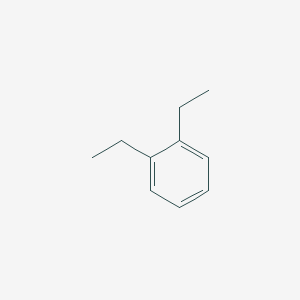
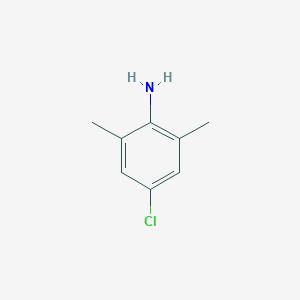
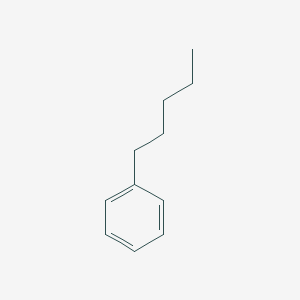
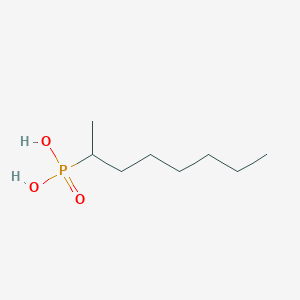
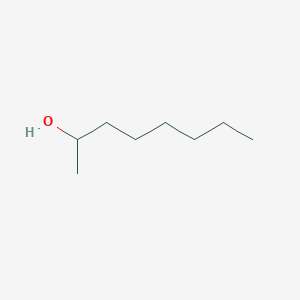
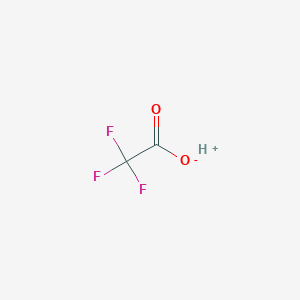


![2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B43109.png)
